molecular formula C6H4ClF2NO2S B13523998 2-Chloro-4,6-difluorobenzenesulfonamide

2-Chloro-4,6-difluorobenzenesulfonamide

Cat. No.: B13523998
M. Wt: 227.62 g/mol
InChI Key: XVZHCTWDLZHPQD-UHFFFAOYSA-N
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Description

2-chloro-4,6-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-difluorobenzene-1-sulfonamide typically involves the reaction of 2-chloro-4,6-difluorobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:

2-chloro-4,6-difluorobenzenesulfonyl chloride+NH32-chloro-4,6-difluorobenzene-1-sulfonamide+HCl\text{2-chloro-4,6-difluorobenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{2-chloro-4,6-difluorobenzene-1-sulfonamide} + \text{HCl} 2-chloro-4,6-difluorobenzenesulfonyl chloride+NH3​→2-chloro-4,6-difluorobenzene-1-sulfonamide+HCl

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4,6-difluorobenzene-1-sulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended aromatic systems.

Scientific Research Applications

2-chloro-4,6-difluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4,6-difluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorine and fluorine atoms may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluorobenzenesulfonamide
  • 2,5-difluorobenzenesulfonamide
  • 2-chloro-1,4-difluorobenzene

Uniqueness

2-chloro-4,6-difluorobenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both chlorine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

2-chloro-4,6-difluorobenzenesulfonamide

InChI

InChI=1S/C6H4ClF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

XVZHCTWDLZHPQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)F

Origin of Product

United States

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